molecular formula C21H22N2O4 B14981142 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14981142
M. Wt: 366.4 g/mol
InChI Key: OWNBGCWTUWEAHD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 2-(furan-2-yl)-2-(piperidin-1-yl)ethylamine under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:

    N-(2-(furan-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the piperidine moiety, which may result in different biological activities.

    N-[2-(pyridin-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Contains a pyridine ring instead of a furan ring, which may alter its chemical reactivity and biological properties.

The unique combination of furan, piperidine, and chromene moieties in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c24-17-13-20(27-18-8-3-2-7-15(17)18)21(25)22-14-16(19-9-6-12-26-19)23-10-4-1-5-11-23/h2-3,6-9,12-13,16H,1,4-5,10-11,14H2,(H,22,25)

InChI Key

OWNBGCWTUWEAHD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4

Origin of Product

United States

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